molecular formula C8H6F2O2 B1319562 3,4-Difluoro-5-methylbenzoic acid CAS No. 1017778-60-7

3,4-Difluoro-5-methylbenzoic acid

Cat. No. B1319562
M. Wt: 172.13 g/mol
InChI Key: RNAYJQUWVKDTJZ-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-methylbenzoic acid is a chemical compound with the molecular formula C8H6F2O2 . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .


Molecular Structure Analysis

The molecular structure of 3,4-Difluoro-5-methylbenzoic acid consists of a benzene ring with two fluorine atoms, one methyl group, and one carboxylic acid group . The InChI code for this compound is 1S/C8H6F2O2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

3,4-Difluoro-5-methylbenzoic acid is a solid substance at room temperature . It has a molecular weight of 172.13 . The compound has a density of 1.359 g/cm3 . It has a boiling point of 270.8°C .

Scientific Research Applications

Thermodynamics and Ionization

Precision conductance measurements reveal that difluorobenzoic acids, including 3,4-difluoro variants, exhibit unique thermodynamic properties upon ionization. The ionization process of these acids, including 3,4-difluoro-5-methylbenzoic acid, demonstrates significant changes in enthalpy, entropy, and heat capacity, differing notably from their methylbenzoic counterparts. These properties are essential for understanding the behavior of such compounds in aqueous solutions and have implications for their use in various chemical processes (Strong, Brummel, & Lindower, 1987).

Synthesis and Chemical Reactions

A practical synthesis route for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate in producing antimicrobial 3-quinolinecarboxylic acid drugs, demonstrates the versatility of difluorobenzoic acid derivatives in pharmaceutical synthesis. This process involves steps like nitration and esterification, showcasing the chemical reactivity and potential applications of these compounds in drug development (Zhang et al., 2020).

Material Science Applications

The continuous flow synthesis of trifluorobenzoic acid, a close relative of 3,4-difluoro-5-methylbenzoic acid, indicates potential applications in material science and the pharmaceutical industry. The process leverages microflow technology for efficient synthesis, suggesting similar methods could be applied to 3,4-difluoro-5-methylbenzoic acid for use in advanced material synthesis (Deng et al., 2015).

Solubility in Supercritical Fluids

The solubility of trifluoromethylbenzoic acid isomers in supercritical carbon dioxide has been measured, providing insights into the solubility behavior of related compounds like 3,4-difluoro-5-methylbenzoic acid. Understanding solubility in supercritical fluids is crucial for applications in extraction processes and chemical engineering (Higashi et al., 2005).

Coordination Polymers and Supramolecular Chemistry

Studies on coordination polymers and supramolecular assemblies involving similar benzoic acid derivatives highlight the potential of 3,4-difluoro-5-methylbenzoic acid in forming complex molecular structures. These properties are significant for developing new materials and understanding molecular interactions (Varughese & Pedireddi, 2005).

Photophysical Behavior

The photophysical behavior of difluorohydroxybenzylidene derivatives, which are structurally relatedto 3,4-difluoro-5-methylbenzoic acid, has been characterized, indicating potential uses in fluorescence-based applications. This research underscores the importance of these compounds in bioimaging and analytical chemistry, where fluorescence and light-induced properties are pivotal (Santra et al., 2019).

Safety And Hazards

3,4-Difluoro-5-methylbenzoic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3,4-difluoro-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAYJQUWVKDTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-5-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Shan, X Zhang, J Bao, R Cassell… - Chemical biology & …, 2012 - Wiley Online Library
Dishevelled (Dvl) PDZ domains transduce Wnt signals from the membrane‐bound receptor Frizzled to the downstream. As abnormal Wnt signaling has been implicated in tumorigenesis…
Number of citations: 39 onlinelibrary.wiley.com

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